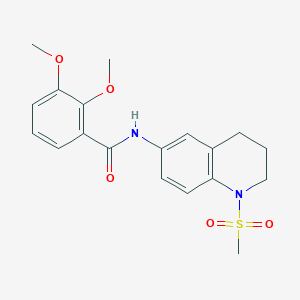

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide

説明

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is a synthetic benzamide derivative characterized by a tetrahydroquinoline scaffold substituted with a methanesulfonyl group at the 1-position and a 2,3-dimethoxybenzamide moiety at the 6-position.

特性

IUPAC Name |

2,3-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-17-8-4-7-15(18(17)26-2)19(22)20-14-9-10-16-13(12-14)6-5-11-21(16)27(3,23)24/h4,7-10,12H,5-6,11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKDXNBCUOAOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Competing Elimination Pathways

Attempts to aromatize the tetrahydroquinoline core during sulfonylation can lead to undesired quinoline byproducts. For example, substrates with electron-withdrawing groups at C-3 undergo elimination in the presence of strong bases (e.g., KOtBu). Mitigation strategies include:

- Using milder bases (K₂CO₃ instead of KOtBu).

- Lowering reaction temperatures to <50°C.

Regioselectivity in Amidation

The 6-position amine exhibits moderate nucleophilicity due to conjugation with the sulfonyl group. Patent data shows that unprotected amines at C-3 or C-4 can lead to bis-acylation products. Protection of secondary amines with tert-butoxycarbonyl (Boc) groups prior to amidation is often necessary.

Scalability and Industrial Adaptations

Kilogram-scale synthesis reported by chemical suppliers involves:

化学反応の分析

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.

Medicine: Its structural features suggest potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials with unique properties.

作用機序

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, affecting transcription and replication processes. The methoxy and sulfonyl groups may enhance its binding affinity and specificity for certain enzymes or receptors, modulating their activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s structural uniqueness lies in its methanesulfonyl-tetrahydroquinoline core combined with 2,3-dimethoxybenzamide. Below is a comparative analysis with analogous compounds:

生物活性

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a methanesulfonyl group and a dimethoxybenzamide moiety. This unique structure enhances its solubility and reactivity, making it an attractive candidate for various biological applications.

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in bacterial cell wall synthesis, particularly MurD and GlmU. This inhibition disrupts bacterial growth and viability, demonstrating its bactericidal properties against both Gram-positive and Gram-negative bacteria.

- Antimicrobial Activity : Studies indicate that this compound shows significant antimicrobial activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Its ability to target essential bacterial enzymes positions it as a potential antibiotic agent.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide:

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Bactericidal | |

| Enzyme Inhibition | MurD | Disruption of cell wall synthesis | |

| Enzyme Inhibition | GlmU | Impaired bacterial growth | |

| Solubility Enhancement | - | Improved bioavailability |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide revealed that the compound demonstrated a minimum inhibitory concentration (MIC) effective against various bacterial strains. The results indicated that the compound could serve as a promising candidate for developing new antibiotics targeting resistant strains.

Case Study 2: Mechanistic Insights

Research focusing on the mechanistic insights of this compound highlighted its binding affinity for MurD and GlmU enzymes. Through molecular docking studies, it was shown that structural modifications could enhance binding efficiency and improve antibacterial potency. This study underscores the importance of structure-activity relationship (SAR) analyses in optimizing the compound's efficacy.

Research Findings

Recent investigations into the compound's pharmacological properties have shown:

- Broad-Spectrum Activity : N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Potential for Further Development : Given its unique structural characteristics and promising biological activities, this compound may be further developed into therapeutic agents for treating bacterial infections.

Q & A

Q. Critical Parameters :

- Temperature control during sulfonylation (exothermic reaction).

- Moisture-free environment to prevent hydrolysis of sulfonyl chloride.

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

A multi-technique approach is used:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass matching (<5 ppm error) verifies molecular formula (e.g., C₂₃H₂₅N₂O₅S) .

- HPLC-PDA : Purity assessment (>98%) with reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

SAR studies focus on:

Core Modifications :

- Replacing methanesulfonyl with ethanesulfonyl or benzenesulfonyl to assess steric/electronic effects on target binding .

- Varying substituents on the benzamide (e.g., nitro, chloro) to modulate electron density .

Functional Assays :

Q. Example Finding :

- 2,3-Dimethoxybenzamide shows higher solubility than 3,4-dimethyl analogs but reduced metabolic stability .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from:

- Purity discrepancies : Validate compound integrity via HPLC and elemental analysis .

- Assay variability :

- Standardize protocols (e.g., ATP concentration in kinase assays).

- Use orthogonal assays (e.g., SPR and cellular luciferase reporter systems) .

- Biological models : Compare activity in primary cells vs. immortalized lines to assess relevance .

Case Study :

Conflicting IC₅₀ values in kinase inhibition may stem from differences in assay pH or cofactor concentrations .

Basic: What analytical methods quantify this compound in complex matrices (e.g., plasma)?

Methodological Answer:

- LC-MS/MS :

- Sample Preparation : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) .

Advanced: How is metabolic stability assessed during preclinical development?

Methodological Answer:

In vitro Microsomal Assays :

- Incubate with liver microsomes (human/rat), NADPH, and monitor depletion via LC-MS .

- Key Metrics : t₁/₂, intrinsic clearance.

CYP450 Inhibition Screening :

Findings :

Methanesulfonyl groups generally enhance metabolic stability compared to acetylated analogs .

Basic: What formulation strategies address poor aqueous solubility?

Methodological Answer:

- Co-solvents : Use DMSO (<10%) for in vitro studies .

- Nanoparticle Encapsulation : Lipid-polymer hybrids improve bioavailability in vivo (e.g., PLGA nanoparticles) .

- Salt Formation : Explore hydrochloride or mesylate salts for enhanced crystallinity .

Advanced: What computational tools predict pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction :

- PBPK Modeling : Integrates in vitro data to simulate human pharmacokinetics .

Advanced: How is enantiomeric purity ensured during synthesis?

Methodological Answer:

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。